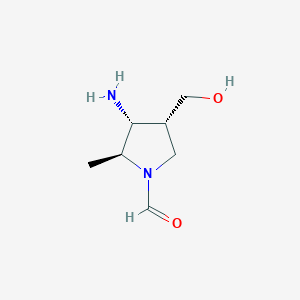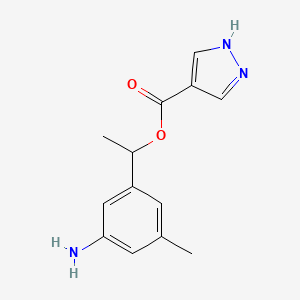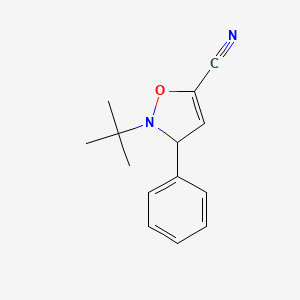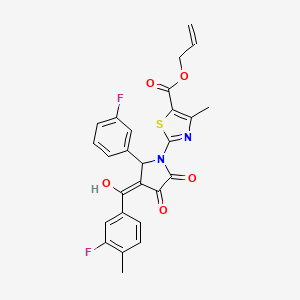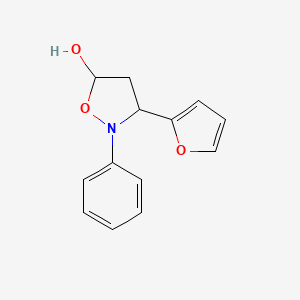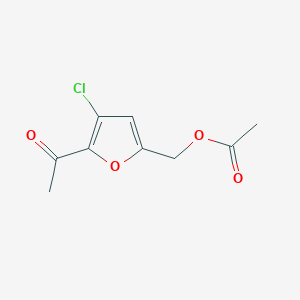
2,4,9-Tribromo-dibenzofuran
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,9-Tribromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound It consists of two benzene rings fused to a central furan ring, with bromine atoms substituted at the 2, 4, and 9 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the electrophilic aromatic substitution reaction, where dibenzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve a solvent like chloroform or carbon tetrachloride, and the reaction is carried out at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions
2,4,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxygenated or deoxygenated products.
科学研究应用
2,4,9-Tribromo-dibenzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including flame retardants and polymers.
作用机制
The mechanism of action of 2,4,9-Tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to participate in various chemical reactions. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact pathways and targets depend on the context of its use and the specific reactions it undergoes.
相似化合物的比较
Similar Compounds
Dibenzofuran: The parent compound without bromine substitutions.
2,4,6-Tribromo-dibenzofuran: Another brominated derivative with bromine atoms at different positions.
Polychlorinated Dibenzofurans: Chlorinated analogs with similar structures but different halogen substitutions.
Uniqueness
2,4,9-Tribromo-dibenzofuran is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
617707-48-9 |
|---|---|
分子式 |
C12H5Br3O |
分子量 |
404.88 g/mol |
IUPAC 名称 |
1,6,8-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-6-4-7-11-8(14)2-1-3-10(11)16-12(7)9(15)5-6/h1-5H |
InChI 键 |
PSYFDVSLIRIJBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C(=CC(=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)
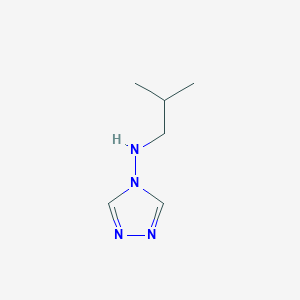

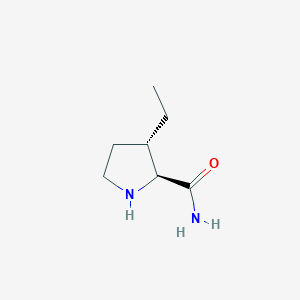
![6,9-Bis((2-(diethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione](/img/structure/B12890851.png)
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
![5-[2-Chloro-4-(trifluoromethyl)phenoxy]-3-ethyl-1,2-benzoxazole](/img/structure/B12890863.png)
